3-Bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13766040
Molecular Formula: C10H11BN2O4
Molecular Weight: 234.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BN2O4 |
|---|---|
| Molecular Weight | 234.02 g/mol |
| IUPAC Name | (6-ethoxycarbonylpyrrolo[1,2-a]pyrimidin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-3-4-9-12-5-7(11(15)16)6-13(8)9/h3-6,15-16H,2H2,1H3 |
| Standard InChI Key | VMWGRUSMEAXHKC-UHFFFAOYSA-N |
| SMILES | B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O |
| Canonical SMILES | B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s molecular structure is defined by the fusion of a pyrrole ring with a pyrimidine system, forming a bicyclic framework. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 234.02 g/mol | |
| IUPAC Name | (6-ethoxycarbonylpyrrolo[1,2-a]pyrimidin-3-yl)boronic acid | |
| SMILES | B(C1=CN2C(=CC=C2N=C1)C(=O)OCC)(O)O | |
| InChI Key | VMWGRUSMEAXHKC-UHFFFAOYSA-N | |
| PubChem CID | 155921158 |
The boronic acid group (-B(OH)) at position 3 enhances the compound’s utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The ethoxycarbonyl (-COOEt) substituent at position 6 contributes to its solubility in polar organic solvents, as evidenced by its formulation in dimethyl sulfoxide (DMSO) and ethanol in laboratory settings .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 3-bronic acid-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester likely involves multi-step functionalization of a pyrrolo[1,2-a]pyrimidine precursor. A plausible route, inferred from related compounds , includes:
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Core Formation: Cyclocondensation of ethyl 4-aminopyrrole-3-carboxylate with a nitrile derivative to construct the pyrrolo[1,2-a]pyrimidine skeleton.
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Halogenation: Introduction of a bromine atom at position 3 via electrophilic substitution, as demonstrated in the synthesis of 3-bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester (CAS: 2097068-59-0) .
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Borylation: Miyaura borylation of the brominated intermediate using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst to install the boronic acid group .
Key Reaction Parameters
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Temperature: Borylation typically occurs at 80–100°C in tetrahydrofuran (THF) or dioxane .
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Yield: Reported yields for analogous borylation reactions range from 60–85% .
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate
The boronic acid moiety in this compound enables its participation in Suzuki-Miyaura couplings, a reaction pivotal to constructing biaryl structures found in pharmaceuticals . For example, the patent US8618290B2 discloses HSP90 inhibitors containing pyrrolo[1,2-a]pyrimidine scaffolds, suggesting potential utility of this compound in synthesizing analogous therapeutic agents .
Biological Activity Profiling
While direct biological data for this compound is limited, structurally related boronic acids exhibit inhibitory activity against proteasomes and serine hydrolases . The ethoxycarbonyl group may further modulate bioavailability by enhancing membrane permeability, a hypothesis supported by logP calculations (predicted logP = 1.2).
Comparative Analysis with Related Compounds
3-Bromo vs. 3-Boronic Acid Derivatives
A comparison with the brominated analogue (CAS: 2097068-59-0) highlights functional group-dependent properties:
The bromo derivative serves as a direct precursor in the synthesis of the boronic acid compound, with the bromine atom acting as a leaving group during borylation .
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